molecular formula C25H20FNO4 B11567662 N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)butanamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)butanamide

Cat. No.: B11567662
M. Wt: 417.4 g/mol
InChI Key: VKFAIMDQUQGORZ-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)butanamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)butanamide” typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and fluorophenoxy compounds. The key steps may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions of appropriate precursors.

    Introduction of Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Coupling with Fluorophenoxy Butanamide: This step may involve nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

    Use of Catalysts: Employing efficient catalysts to enhance reaction rates.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)butanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)butanamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Fluorophenoxy Compounds: Compounds with fluorophenoxy groups but different core structures.

Uniqueness

“N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)butanamide” is unique due to its specific combination of benzofuran and fluorophenoxy moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C25H20FNO4/c1-2-19(30-21-15-9-7-13-18(21)26)25(29)27-22-17-12-6-8-14-20(17)31-24(22)23(28)16-10-4-3-5-11-16/h3-15,19H,2H2,1H3,(H,27,29)

InChI Key

VKFAIMDQUQGORZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)OC4=CC=CC=C4F

Origin of Product

United States

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